

2-Bromotoluene spectroscopic data and analysis

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Compound of Interest

Compound Name: 2-Bromotoluene

Cat. No.: B146081

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An In-depth Technical Guide to the Spectroscopic Data and Analysis of 2-Bromotoluene

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic profile of chemical entities is paramount for structure elucidation, purity assessment, and quality control. This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromotoluene** (o-bromotoluene), complete with experimental protocols and a workflow for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-bromotoluene**.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 89.56 MHz^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.49	m	1H	Ar-H
6.87 - 7.25	m	3H	Ar-H
2.37	s	3H	-CH ₃

Solvent: CCl₄ Frequency: 300 MHz^[1]

Parameter	Chemical Shift (δ) ppm	Coupling Constant (J) Hz
D(A)	7.139	-
D(B)	7.102	-
D(C)	6.954	-
D(D)	7.448	-
J(A,B)	-	7.59
J(A,C)	-	1.66
J(A,D)	-	0.38
J(B,C)	-	7.45
J(B,D)	-	1.28
J(C,D)	-	8.01
D(E)	2.38	-

¹³C NMR Spectroscopic Data

In the proton-decoupled ¹³C NMR spectrum of **2-bromotoluene**, seven distinct signals are expected, corresponding to the seven non-equivalent carbon atoms in the molecule.^[2]

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
139.0	C-CH ₃
133.0	C-Br
130.6	Ar-C
128.0	Ar-C
127.4	Ar-C
125.0	Ar-C
23.0	-CH ₃

Infrared (IR) Spectroscopic Data

The infrared spectrum of **2-bromotoluene** reveals characteristic vibrational modes of the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3020	m	Aromatic C-H Stretch
2950 - 2850	m	Aliphatic C-H Stretch
1580 - 1450	s	Aromatic C=C Bending
1050 - 1000	s	C-Br Stretch
750 - 700	s	Ortho-disubstituted Benzene Bend

Mass Spectrometry Data

The mass spectrum of **2-bromotoluene** shows a molecular ion peak and characteristic fragmentation patterns. The molecular weight of **2-bromotoluene** is 171.03 g/mol .[\[3\]](#)[\[4\]](#)

m/z	Relative Intensity	Assignment
172	45.3	[M+2] ⁺ (due to ⁸¹ Br isotope)
170	46.9	[M] ⁺ (due to ⁷⁹ Br isotope)
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
65	23.8	[C ₅ H ₅] ⁺
63	11.7	[C ₅ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2-bromotoluene** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄).[\[1\]](#)
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 400 MHz instrument.[\[5\]](#)
- Data Acquisition:
 - For ¹H NMR, the spectrum is acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[\[5\]](#)
 - For ¹³C NMR, the spectrum is typically acquired with proton decoupling to simplify the spectrum by removing C-H splitting.[\[2\]](#)[\[6\]](#) Chemical shifts are referenced to the solvent peak.[\[5\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-bromotoluene**, the spectrum is often obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[\[7\]](#) Alternatively, the sample can be analyzed as a neat liquid using a capillary cell.[\[8\]](#)

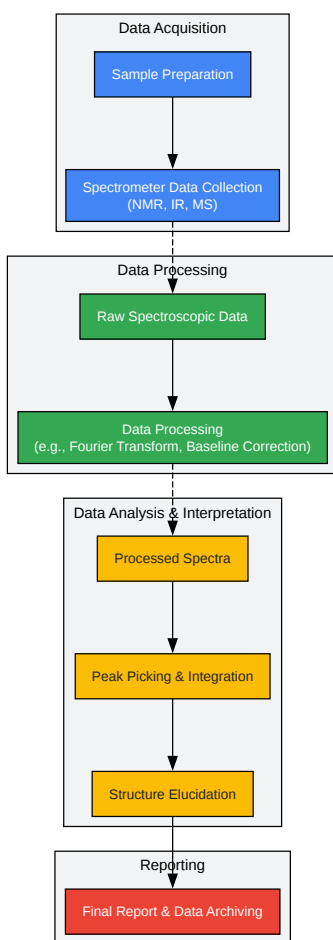
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.^[9]
- Data Acquisition: The spectrometer passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The **2-bromotoluene** sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC-MS).^[4]
- Ionization: Electron Ionization (EI) is a common method used for volatile compounds like **2-bromotoluene**.^[4] In this process, the sample is bombarded with a high-energy electron beam, causing the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

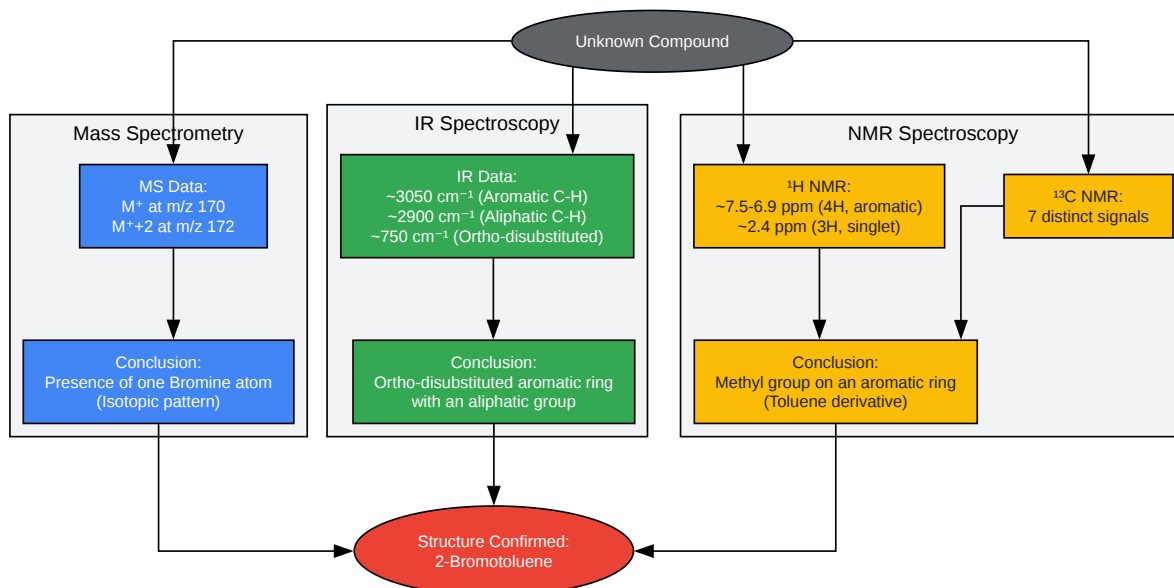
Spectroscopic Analysis Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic data analysis and the logical process for identifying **2-bromotoluene** from its spectra.



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Caption: General workflow for spectroscopic data analysis.



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Caption: Logical process for the structural elucidation of **2-bromotoluene**.

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